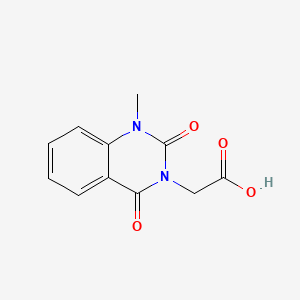

(1-Methyl-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid

Description

Historical Context and Discovery

The discovery of this compound is rooted in the broader exploration of quinazolinones, which began in the 19th century. The quinazoline scaffold was first synthesized in 1869 by Griess through the reaction of anthranilic acid with cyanogen. However, the specific derivative "(1-methyl-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid" emerged from later efforts to functionalize the quinazolinone nucleus.

A pivotal advancement was the Niementowski reaction (1895), which enabled the synthesis of 4(3H)-quinazolinones by cyclizing anthranilic acid with formamide. Modern adaptations of this method, involving anthranilic acid derivatives and alkylating agents like bromoacetic acid, facilitated the introduction of the acetic acid side chain at position 3. For example, alkylation of N¹-methylquinazoline-2,4(1H,3H)-dione with bromoacetic acid esters in dimethylformamide (DMF) and potassium carbonate yields the target compound.

Significance in Heterocyclic Chemistry

The compound’s structure exemplifies how functionalization enhances the utility of quinazolinones. The acetic acid moiety at position 3 introduces a carboxylic acid group, which improves solubility and enables further derivatization (e.g., amidation, esterification). This aligns with trends in medicinal chemistry, where polar groups are added to heterocycles to optimize pharmacokinetics.

Key reactions involving this compound include:

- Esterification : Reacting with alcohols to form esters (e.g., benzyl ester).

- Amidation : Coupling with amines to generate acylated derivatives.

- Cyclization : Participation in triazole formation via reactions with aminoguanidine.

The acetic acid side chain also influences electronic properties. The electron-withdrawing carboxylate group modulates the electron density of the quinazolinone ring, affecting reactivity in electrophilic substitution reactions.

Position within Quinazolinone Family of Compounds

Quinazolinones are classified by the position of the ketone group(s) and substituents. This compound is a 3-substituted 4(3H)-quinazolinone , distinguished by:

- Methyl group at N1 : Enhances metabolic stability compared to unsubstituted analogs.

- Dioxo groups at C2 and C4 : Critical for hydrogen bonding with biological targets (e.g., enzymes).

- Acetic acid at C3 : Provides a handle for structural diversification.

A comparison with related derivatives underscores its uniqueness:

Its role as a synthetic intermediate is highlighted in the preparation of antimalarial and anticholinesterase agents. For instance, coupling with thiadiazole moieties yields hybrids with enhanced bioactivity.

Properties

IUPAC Name |

2-(1-methyl-2,4-dioxoquinazolin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-12-8-5-3-2-4-7(8)10(16)13(11(12)17)6-9(14)15/h2-5H,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVCBFCDCZVPGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N(C1=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid typically involves the condensation of anthranilic acid derivatives with acetic anhydride, followed by cyclization and methylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Hydrazide Formation

The carboxylic acid group undergoes conversion to hydrazide derivatives via reaction with hydrazine hydrate. This intermediate serves as a precursor for diverse heterocyclic syntheses.

Reaction:

(1-Methyl-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid → Hydrazide derivative

Conditions: Reflux in ethanol for 8 hours.

Yield: ~90% (observed for analogous compounds) .

Condensation with Carbonyl Compounds

The hydrazide derivative reacts with aldehydes or ketones to form hydrazones, which can cyclize under specific conditions.

Example: Cyclohexanone Condensation

Reaction:

Hydrazide + Cyclohexanone → Cyclohexylidene-hydrazide

Conditions: Reflux in ethanol for 10 hours.

Product: White crystalline solid (m.p. 293°C) .

Characterization:

Triazole Formation

Treatment with aminoguanidine leads to 5-amino-1,2,4-triazole derivatives.

Conditions: Reflux in ethanol with acetic acid .

Acylation and Amidation

The acetic acid side chain reacts with acyl chlorides or amines to form amides or acylated derivatives.

Example: Chloroacetyl Chloride Reaction

Reaction:

Hydrazide + Chloroacetyl chloride → Dimethylamino-acetic acid N'-acetylhydrazide

Conditions: Room temperature, DMF with K₂CO₃.

Yield: 67–81% .

Reactivity with Active Methylene Compounds

The hydrazide intermediate undergoes cyclocondensation with compounds like ethyl acetoacetate or acetylacetone to form pyrazolone or thiazolidinone derivatives .

Example Reaction:

Hydrazide + Ethyl acetoacetate → Hydrazono-quinazolinone

Conditions: Reflux in ethanol.

Characterization:

Hydroxamic Acid Derivatives

Conversion to hydroxamic acids enhances metal-chelating properties, relevant for enzyme inhibition (e.g., peptide deformylase).

Reaction:

Hydrazide → Hydroxamic acid

Conditions: Treatment with hydroxylamine or via ester intermediates .

Key Compound:

Mechanistic Insights

-

Cyclodehydration: Intermediate hydrazides form five-membered heterocycles (e.g., oxadiazoles) via intramolecular nucleophilic attack and water elimination .

-

Selectivity: The 1-methyl group sterically influences reactivity at the quinazoline N-1 position, directing substitutions to the acetic acid side chain .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (1-Methyl-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid and its derivatives as anticancer agents. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity Screening

In one study, derivatives of quinazolinone, including this compound, were screened for their anticancer properties using the MDA-MB-231 breast cancer cell line. The in vitro studies employed the MTT assay to determine cell viability after treatment with different concentrations of the compounds. Results indicated that several synthesized analogues exhibited significant cytotoxicity compared to the standard drug paclitaxel .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Quinazolinone derivatives are known for their broad-spectrum antimicrobial activity, making them suitable candidates for developing new antimicrobial agents.

Case Study: Antimicrobial Studies

A study focused on synthesizing new oxadiazolyl derivatives revealed that compounds based on this compound exhibited notable antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating effective antimicrobial properties .

Structure and Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of synthesized compounds.

| Compound | Synthesis Method | Characterization Techniques | Biological Activity |

|---|---|---|---|

| This compound | Reaction with hydrazine derivatives | NMR, IR, Mass Spectrometry | Anticancer and Antimicrobial |

Mechanism of Action

The mechanism of action of (1-Methyl-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Quinazolinone: A parent compound with a similar core structure but lacking the acetic acid moiety.

2-Methylquinazolin-4(3H)-one: A derivative with a methyl group at a different position.

4-Hydroxyquinazoline: A compound with a hydroxyl group instead of the acetic acid moiety.

Uniqueness

(1-Methyl-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetic acid moiety enhances its solubility and reactivity, making it a versatile compound for various applications.

Biological Activity

(1-Methyl-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid, a compound belonging to the quinazolinone family, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: C11H10N2O4

- Molecular Weight: 234.21 g/mol

- CAS Number: 55558-97-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is known to act as an enzyme inhibitor, modulating enzymatic activity and influencing cellular signaling pathways. Its structure allows for binding to specific receptors or enzymes, leading to alterations in their functional states.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

- In vitro Studies: A study demonstrated that compounds derived from the quinazolinone scaffold showed effective inhibition of microtubule assembly at concentrations around 20 μM. Specific derivatives were found to enhance caspase-3 activity in breast cancer cells (MDA-MB-231), indicating potential apoptosis-inducing capabilities at concentrations as low as 1 μM .

| Compound | Concentration (μM) | Effect |

|---|---|---|

| 7d | 1.0 | Morphological changes in MDA-MB-231 cells |

| 7h | 10.0 | Enhanced caspase-3 activity (1.33–1.57 times) |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. While some derivatives exhibited weak antibacterial activity, ongoing research aims to optimize their efficacy against various pathogens .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing the biological activity of quinazolinones:

- Substituent Effects: Variations in substituents on the quinazolinone ring significantly influence the compound's potency. For example, ortho and para-cyano groups on the aniline ring have shown higher activity compared to meta positions due to favorable hydrogen bonding interactions with target enzymes .

Case Studies and Research Findings

Recent studies have focused on optimizing the pharmacokinetic profiles of quinazolinone derivatives, including this compound. Key findings include:

- Metabolic Stability: Incorporation of polar functionalities has been shown to improve aqueous solubility and metabolic stability without compromising antiparasitic activity .

- Antiparasitic Activity: Compounds based on this scaffold have demonstrated efficacy against malaria parasites in vivo, with some derivatives achieving a reduction in parasitemia in mouse models .

Q & A

Q. What are the established synthetic routes for (1-Methyl-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid, and what critical reaction conditions must be monitored?

- Methodological Answer : The synthesis typically involves: (i) Condensation of methyl 2-isothiocyanatobenzoate with glycine to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid. (ii) Oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid. (iii) Activation of the carboxylic acid group using N,N′-carbonyldiimidazole (CDI), followed by coupling with alkyl/aryl halides (e.g., 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide). Critical parameters include:

- Strict control of oxidation time and temperature to avoid over-oxidation .

- Use of anhydrous conditions during coupling to prevent hydrolysis of CDI-activated intermediates .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : To verify substituent positions and quinazolinone ring integrity (e.g., characteristic dioxo group signals at δ 160-170 ppm for carbonyl carbons) .

- IR Spectroscopy : Confirm presence of carbonyl (C=O) stretches (~1700 cm⁻¹) and carboxylic acid O-H bonds (broad ~2500-3000 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks and rule out by-products .

- Elemental Analysis : Cross-check C, H, N percentages against theoretical values .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during the coupling step?

- Methodological Answer :

- Reagent Stoichiometry : Use a 1.2–1.5 molar excess of CDI to ensure complete activation of the carboxylic acid group .

- Solvent Selection : Anhydrous DMF or THF improves reaction efficiency by stabilizing intermediates .

- Alternative Methods : Explore continuous-flow synthesis (e.g., microreactors) to enhance mixing and reduce side reactions, as demonstrated for structurally similar triazole-acetic acid derivatives .

- Catalytic Additives : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling kinetics .

Q. What strategies are recommended for resolving contradictory spectral data (e.g., unexpected NMR shifts) during characterization?

- Methodological Answer :

- Deuterated Solvent Swapping : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts or hydrogen bonding effects .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously .

- Purity Assessment : Perform HPLC with UV/ELSD detection to rule out impurities distorting spectral data .

- X-ray Crystallography : If crystalline, use single-crystal analysis to confirm bond connectivity and tautomeric forms .

Q. What are the key considerations when designing stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Hydrolysis Susceptibility : The dioxoquinazolinone core and acetic acid moiety are prone to degradation in acidic/basic conditions. Design accelerated stability tests at pH 1–13 (37°C, 1–4 weeks) .

- Analytical Monitoring : Use UPLC-MS at intervals to quantify degradation products (e.g., quinazolinone ring-opening or decarboxylation) .

- Light Sensitivity : Store samples in amber vials under inert atmosphere to prevent photodegradation .

Q. How can in silico methods like molecular docking elucidate potential biological targets for this quinazolinone derivative?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known quinazolinone interactions (e.g., thymidylate synthase, dihydrofolate reductase) .

- Docking Workflow :

(i) Prepare the compound’s 3D structure (energy-minimized using DFT or MMFF94).

(ii) Screen against Protein Data Bank (PDB) targets using AutoDock Vina or Schrödinger Glide.

(iii) Validate binding poses with molecular dynamics (MD) simulations (e.g., GROMACS) . - In Vitro Validation : Perform enzyme inhibition assays (IC₅₀ determination) for top computational hits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.